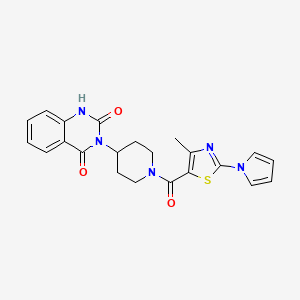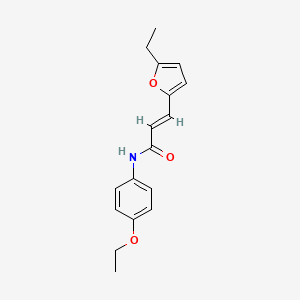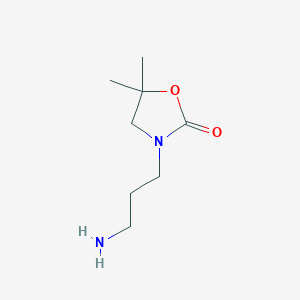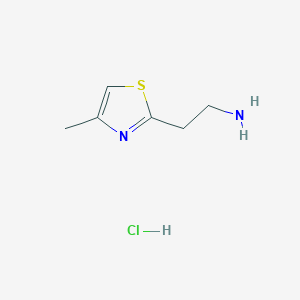
3-(1-(4-甲基-2-(1H-吡咯-1-基)噻唑-5-羧酰)哌啶-4-基)喹唑啉-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinazoline diones and their derivatives, including compounds with complex substituents such as thiazole, piperidine, and pyrrol, have been widely studied due to their significant biological activities and potential applications in medicinal chemistry. These compounds are known for exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves condensation reactions of aromatic aldehydes with quinazoline dione derivatives in the presence of catalysts like piperidine. For instance, substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones are synthesized through the condensation of aromatic aldehydes with 3-methyl-1H-pyrimido[6,1-b]quinazoline1,10(4H)-diones derivatives, indicating a methodological approach that could potentially be applied or adapted for the synthesis of the target molecule (Vidule, 2011).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by their heterocyclic fused rings, which can significantly impact their chemical reactivity and interaction with biological targets. Advanced analytical techniques like FT-IR, NMR, and mass spectroscopy are typically employed to confirm the structure of synthesized compounds, offering insights into the possible structural analysis of the target molecule (Halim & Ibrahim, 2021).
科学研究应用
在药物化学中的喹唑啉衍生物
喹唑啉及其衍生物,包括3-(1-(4-甲基-2-(1H-吡咯-1-基)噻唑-5-甲酰)哌啶-4-基)喹唑-2,4(1H,3H)-二酮,已被广泛研究其广泛的生物活性谱。这些化合物对于新型药物的开发至关重要,因为它们存在于200多种天然生物碱中,并且它们的可适应的核结构可引入生物活性基团。喹唑啉衍生物已显示出在对抗抗生素耐药性方面的潜力,通过其对金黄色葡萄球菌、枯草芽孢杆菌和大肠杆菌等病原体的抗菌活性。在药物化学中对这些化合物的持续探索旨在克服溶解度挑战并增强生物利用度,这是从引导化合物到药物(Tiwary et al., 2016)的过程中的主要障碍。
光电应用
对喹唑啉衍生物的研究不仅限于药物化学,还延伸到光电子领域。这些化合物已被用于开发电子器件、发光元件、光电转换元件和图像传感器。将喹唑啉和嘧啶片段并入π-扩展共轭系统已被证明对于创造新型光电材料非常有价值。喹唑啉衍生物在制备有机发光二极管(OLEDs)材料方面起着关键作用,包括白色OLEDs和红色磷光OLEDs。它们在非线性光学材料和色度pH传感器中的潜力突显了喹唑基化合物在技术应用中的多功能性(Lipunova et al., 2018)。
环境和化学转化
喹唑-2,4(1H,3H)-二酮通过CO2转化在环境可持续性中发挥作用。离子液体,具有低蒸汽压和高热化学稳定性等独特性质,作为将CO2转化为喹唑-2,4(1H,3H)-二酮等增值化学品的有效催化剂。这个过程不仅解决了大气中CO2减排的挑战,还为从温室气体中合成有价值的化学物质开辟了途径(Zhang et al., 2023)。
属性
IUPAC Name |
3-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-18(31-22(23-14)26-10-4-5-11-26)20(29)25-12-8-15(9-13-25)27-19(28)16-6-2-3-7-17(16)24-21(27)30/h2-7,10-11,15H,8-9,12-13H2,1H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRBLJVMGUZKOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)N4C(=O)C5=CC=CC=C5NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2497030.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[(2-hydroxyphenyl)methyl][(oxolan-2-yl)methyl]amino}acetamide](/img/structure/B2497032.png)


![2-chloro-N-[(6-methylpyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2497035.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2497039.png)
![(E)-5-phenyl-3-((pyridin-3-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2497040.png)


![(2-Fluorophenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2497045.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2497046.png)